
Foretinib
Overview
Description
Foretinib is an experimental drug candidate primarily developed for cancer treatment. It was discovered by Exelixis and is under development by GlaxoSmithKline. This compound is a multikinase inhibitor that targets multiple receptor tyrosine kinases, including c-Met and vascular endothelial growth factor receptor 2 (VEGFR-2). These kinases play crucial roles in tumor growth, angiogenesis, and metastasis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Foretinib involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the quinoline core, introduction of the morpholine moiety, and coupling with the cyclopropane dicarboxamide. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. This involves the use of large-scale reactors, automated systems for precise control of reaction conditions, and rigorous quality control measures to ensure consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions: Foretinib undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form reactive intermediates such as aldehydes and iminium ions.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: this compound can undergo substitution reactions, particularly at the quinoline and phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and alcohols under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of this compound, which can be identified and characterized using techniques like liquid chromatography-mass spectrometry (LC-MS) .
Scientific Research Applications
Acute Myeloid Leukemia
Foretinib has shown promising results in treating acute myeloid leukemia (AML), particularly in patients with FLT3-ITD mutations. It effectively inhibits FLT3 signaling and promotes apoptosis in AML cell lines. In animal models, this compound significantly prolonged survival compared to existing FLT3 inhibitors like quizartinib and gilteritinib .
Renal Cell Carcinoma
In a Phase II study focusing on papillary renal cell carcinoma (PRCC), this compound demonstrated a manageable toxicity profile with an overall response rate of 13.5%. The presence of germline MET mutations was predictive of a positive response to treatment .
Ovarian Cancer
This compound has been evaluated for its efficacy against ovarian cancer, where it inhibited tumor growth and metastasis in xenograft models. It induces anoikis (a form of programmed cell death) and disrupts critical functions required for cancer cell proliferation and invasion .
Triple-Negative Breast Cancer
Recent studies indicate that this compound can effectively target triple-negative breast cancer cells by inhibiting the HGF/MET signaling pathway. This leads to reduced tumor growth and suggests potential for further clinical development in this aggressive cancer subtype .
Summary of Clinical Trials
Toxicity Profile
This compound is generally well-tolerated, with common adverse effects including fatigue, hypertension, gastrointestinal issues, and nonfatal pulmonary emboli. The most significant dose-limiting toxicities observed were reversible elevations in liver enzymes .
Mechanism of Action
Foretinib exerts its effects by inhibiting multiple receptor tyrosine kinases, including c-Met, VEGFR-2, RON, and AXL. These kinases are involved in key cellular processes such as proliferation, survival, migration, and angiogenesis. By blocking the activation of these kinases, this compound disrupts the signaling pathways that drive tumor growth and metastasis. This leads to decreased cell proliferation, increased apoptosis, and reduced tumor invasion and angiogenesis .
Comparison with Similar Compounds
Cabozantinib: Another c-Met and VEGFR-2 inhibitor with FDA approval for treating certain cancers.
Lapatinib: A dual inhibitor of epidermal growth factor receptor and human epidermal growth factor receptor 2, used in combination with Foretinib for enhanced anticancer effects.
Tivantinib: A non-ATP-competitive c-Met inhibitor used in clinical trials for various cancers
Uniqueness of this compound: this compound’s uniqueness lies in its ability to target multiple receptor tyrosine kinases simultaneously, making it a potent inhibitor of tumor growth and metastasis. Its broad spectrum of activity and potential for combination therapy with other anticancer agents further enhance its therapeutic value .
Biological Activity
Foretinib (GSK1363089) is a multi-targeted tyrosine kinase inhibitor (TKI) primarily developed to inhibit c-MET and vascular endothelial growth factor receptor 2 (VEGFR2). It has garnered attention for its potential therapeutic applications across various cancers, particularly in acute myeloid leukemia (AML) and solid tumors with MET mutations. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical studies, and relevant case studies.
This compound exhibits its biological activity through the inhibition of multiple receptor tyrosine kinases:
- c-MET : this compound binds to c-MET, inhibiting its signaling pathway, which is crucial for tumor growth and metastasis.
- VEGFR2 : By targeting VEGFR2, this compound also disrupts angiogenesis, limiting the tumor's blood supply.
- FLT3 : Recent studies have shown that this compound effectively inhibits FLT3 signaling pathways in AML, particularly in FLT3-ITD mutations, which are associated with poor prognosis.
Acute Myeloid Leukemia (AML)
This compound has demonstrated significant efficacy in treating AML, especially in patients with FLT3-ITD mutations. In a study involving xenograft models, this compound showed a potent inhibitory effect on cell proliferation and promoted apoptosis in AML cell lines. Notably, it outperformed existing FLT3 inhibitors like gilteritinib and quizartinib:
Study | Efficacy | Comparison to Other Inhibitors |
---|---|---|
In vitro studies | Significant inhibition of FLT3 signaling | More effective than gilteritinib and quizartinib |
Xenograft models | Prolonged survival in mice with FLT3-ITD AML | Stronger than clinically approved FLT3 inhibitors |
The compound's ability to overcome resistance conferred by secondary mutations in FLT3 further underscores its potential as a treatment option for resistant AML cases .
Solid Tumors
This compound has also shown promise in treating various solid tumors with MET mutations, including:
- Gastric Cancer
- Ovarian Cancer
- Renal Cell Carcinoma
- Non-Small Cell Lung Cancer
In a Phase I clinical trial, this compound was well-tolerated at doses up to 3.6 mg/kg and exhibited significant biological activity against tumors expressing c-MET . The trial included biopsies that confirmed target engagement and downstream signaling inhibition.
Case Studies
-
Combination Therapy in Gastric Cancer :
A study evaluated the combination of nanoparticle paclitaxel (NPT) and this compound in gastric cancer models. The results showed that NPT plus this compound significantly enhanced antitumor effects compared to either agent alone. Median survival rates improved markedly with combination therapy:This study highlights this compound's potential to enhance the efficacy of existing chemotherapies through dual inhibition of c-MET and VEGFR2 signaling pathways .Treatment Median Survival Rate NPT 83% This compound 100% NPT + this compound 230% -
Phase I Study Outcomes :
In a Phase I trial focusing on various cancers, three patients receiving this compound showed promising biological responses as indicated by serial biopsies. The trial established dose-limiting toxicities but provided substantial evidence for this compound's clinical activity .
Q & A
Basic Research Questions
Q. What are the primary molecular targets of foretinib, and how do they influence experimental design in preclinical studies?
this compound is a multikinase inhibitor targeting MET, VEGFR2, TIE-2, RON, and AXL . In preclinical studies, researchers should prioritize assays that evaluate phosphorylation status (e.g., MET, AKT, ERK) to confirm target engagement. For example, in glioblastoma models, qRT-PCR and Western blotting are used to measure downstream gene expression (e.g., AURKA, AURKB) and signaling pathway inhibition . Dose-response experiments (e.g., 5–20 µM) are critical to establish IC50 values and optimize therapeutic windows .
Q. How should researchers design in vivo studies to assess this compound’s anti-angiogenic and anti-lymphangiogenic effects?
Use xenograft models with endpoints focused on tumor vasculature. Immunohistochemical analysis of LYVE-1 (lymphatic vessels) and CD31 (blood vessels) can quantify lymphangiogenesis and angiogenesis inhibition. For example, this compound reduced lymph vessel density by 87% and blood vessel area by 95% in pancreatic cancer models, with Ki-67 staining to assess proliferation . Include longitudinal imaging (e.g., MRI) to monitor tumor progression and metastasis .
Q. What validated biomarkers are used to evaluate this compound’s pharmacodynamic activity in clinical trials?
Plasma biomarkers like IL-6 and IL-8 correlate with overall survival (OS) in hepatocellular carcinoma (HCC) trials . In MET-driven cancers (e.g., papillary renal cell carcinoma), germline MET mutations (e.g., MET exon 14 skipping) predict response rates (50% ORR in MET-mutated vs. 13.5% in unselected populations) . Tumor biopsies should assess MET phosphorylation and proliferation markers (e.g., Ki-67) to confirm target modulation .
Advanced Research Questions
Q. How can researchers address contradictory efficacy data between this compound’s phase II trials (e.g., renal vs. gastric cancers)?
Contradictions arise from patient selection criteria and MET pathway heterogeneity. For example, MET germline mutations (not amplifications) drive this compound sensitivity in renal cancer, while gastric cancer trials lacked enrichment for MET-altered subgroups . To resolve discrepancies, use next-generation sequencing (NGS) to stratify patients by MET mutation status and employ adaptive trial designs (e.g., basket trials) .
Q. What methodologies are recommended to investigate this compound’s ability to overcome on-target MET resistance mutations (e.g., D1228N/Y1230H)?
Use Ba/F3 cell lines engineered with MET exon 14 skipping and secondary mutations (e.g., D1228N) to screen for this compound sensitivity . Molecular dynamics (MD) simulations reveal that this compound’s "long tail" stabilizes binding to MET’s solvent-front residues (e.g., G1163), explaining its efficacy against D1228X mutations . In vivo validation via patient-derived xenografts (PDXs) with sequential treatment (e.g., capmatinib → this compound) can model resistance mechanisms .
Q. How should researchers optimize dosing schedules to balance efficacy and toxicity in this compound combination therapies?
Phase I trials established 240 mg (5 days on/9 days off) as the maximum tolerated dose (MTD) due to dose-limiting hepatotoxicity . For combination regimens (e.g., with chemotherapy), staggered dosing (e.g., this compound on days 1–5, chemotherapy on days 8–12) may mitigate overlapping toxicities (e.g., hypertension, fatigue) . Pharmacokinetic (PK) modeling of trough concentrations (Cavg) ensures target coverage without exceeding safe exposure thresholds .
Q. What experimental strategies validate this compound’s blood-brain barrier (BBB) penetration in metastatic brain tumor models?
In SHH medulloblastoma, this compound reduced metastatic burden by 90% in murine models, confirmed via LC-MS/MS quantification of this compound in cerebrospinal fluid (CSF) . Pair in vivo efficacy studies with PET imaging using MET-specific tracers (e.g., [¹⁸F]-foretinib analogs) to visualize BBB penetration .
Q. Methodological Guidance for Data Analysis
Q. How should researchers statistically analyze heterogeneous response rates in this compound trials (e.g., stable disease vs. partial response)?
Use Kaplan-Meier methods for progression-free survival (PFS) and OS, stratified by MET mutation status. For ordinal outcomes (e.g., stable disease, partial response), apply logistic regression with covariates like MET phosphorylation levels or IL-6/IL-8 baseline concentrations . Subgroup analyses using Cox proportional hazards models can identify predictive biomarkers .
Q. What in vitro models best recapitulate this compound’s dual inhibition of MET and VEGFR2 signaling?
Co-culture systems combining cancer cells (e.g., T98 glioblastoma) with endothelial cells mimic tumor angiogenesis. Measure VEGF secretion via ELISA and tube formation assays to assess VEGFR2 inhibition . For MET inhibition, use HGF-stimulated cell lines (e.g., endometrial cancer) and evaluate apoptosis via Annexin V/PI staining .
Q. How can computational tools enhance this compound’s preclinical development?
MD simulations predict binding stability to MET mutants (e.g., D1228N), while PK/PD modeling optimizes dosing schedules . Public databases (e.g., TCGA) can identify MET-altered cancer subtypes for targeted trials. Machine learning algorithms (e.g., random forest) may prioritize biomarkers (e.g., IL-6) from multi-omics datasets .
Properties
IUPAC Name |
1-N'-[3-fluoro-4-[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinolin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34F2N4O6/c1-43-30-20-25-27(21-31(30)45-16-2-13-40-14-17-44-18-15-40)37-12-9-28(25)46-29-8-7-24(19-26(29)36)39-33(42)34(10-11-34)32(41)38-23-5-3-22(35)4-6-23/h3-9,12,19-21H,2,10-11,13-18H2,1H3,(H,38,41)(H,39,42) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQHYVUVSFXTMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OCCCN3CCOCC3)OC4=C(C=C(C=C4)NC(=O)C5(CC5)C(=O)NC6=CC=C(C=C6)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34F2N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20918193 | |
Record name | Foretinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20918193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
632.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Activation of MET by mutation is the causative factor in an inherited kidney cancer syndrome, hereditary papilliary renal cell carcinaoma. Mutational activation of MET has also been found in sporadic kidney cancer, lung carcinomas and head and neck carcinomas. MET is a key driver of tumor cell growth, motility, invasion, metastasis and angiogenesis. Foretinib has attractive pharmaceutical properties with high solubility and oral bioavailability and demonstrates nanomolar potency against its targets, VEGFR, MET, which translates to potent activity in cellular assays. In preclinical studies, Foretinib, developed as a balanced inhibitor of these receptor tyrosine kinases, potently inhibited both MET and VEGFR, including mutant activated forms of MET found in hereditary papillary renal carcinomas. The compound also demonstrated dose-dependent growth inhibition in tumor models of breast, colorectal, non-small cell lung cancer and glioblastoma and has been shown to cause substantial tumor regression in all models tested. | |
Record name | Foretinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12307 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
849217-64-7, 937176-80-2 | |
Record name | Foretinib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=849217-64-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Foretinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849217647 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Foretinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12307 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Foretinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20918193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N~1~-{3-fluoro-4-[(6-(methyloxy)-7-{[3-(4-morpholinyl)propyl]oxy}-4-quinolinyl)oxy]phenyl}-N~1~-(4-fluorophenyl)-1,1-cyclopropanedicarboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FORETINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81FH7VK1C4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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